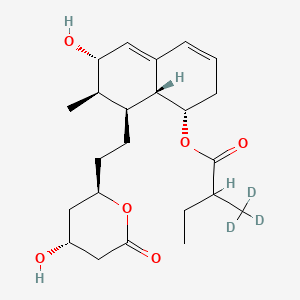

3alpha-Hydroxy Pravastatin Lactone-d3

Description

Contextualization of Pravastatin (B1207561) Metabolic Pathways and Metabolite Significance

Pravastatin is a member of the statin class of drugs that functions by inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme. wikipedia.orgpatsnap.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and rate-limiting step in the biosynthesis of cholesterol. patsnap.comhmdb.ca Unlike more lipophilic statins, pravastatin is hydrophilic, a characteristic that influences its metabolic profile. droracle.aiclinpgx.org Its metabolism is not significantly dependent on the cytochrome P450 (CYP) enzyme system. droracle.aiclinpgx.org

The primary biotransformation pathways for pravastatin involve isomerization and enzymatic ring hydroxylation. droracle.ai The major metabolites identified include the 3α-hydroxy isomer of pravastatin (also known as SQ 31,906), 6-epi pravastatin, and another hydroxylated derivative, SQ 31,945. droracle.ai The 3α-hydroxy pravastatin is a major metabolite found in human plasma, urine, and feces. nih.gov This metabolite is also an active HMG-CoA reductase inhibitor, although its potency is approximately 2.5% to 10% that of the parent compound. wikipedia.org Pravastatin and its metabolites are cleared through both hepatic and renal pathways. nih.gov The parent drug can also undergo transformation to its lactone form, particularly under acidic aqueous conditions, a factor that must be considered in analytical studies. nih.gov The study of these metabolites is significant for understanding the complete pharmacokinetic and pharmacodynamic profile of pravastatin.

| Compound Name | Alternate Name(s) | Significance |

|---|---|---|

| 3alpha-Hydroxy Pravastatin | SQ 31,906 | Major active metabolite found in plasma, urine, and feces. droracle.ainih.gov |

| 6-epi Pravastatin | - | Isomeric metabolite formed via biotransformation. droracle.ai |

| Pravastatin Lactone | SQ-31369 | Lactone form of the parent drug; interconversion is pH-dependent. nih.govnih.gov |

| SQ 31,945 | - | Metabolite formed through enzymatic ring hydroxylation. droracle.ai |

Role of Stable Isotope-Labeled Compounds in Mechanistic and Quantitative Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern biomedical and pharmaceutical research. crimsonpublishers.com In these compounds, one or more atoms are replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.com This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to its unlabeled counterpart. nih.gov This characteristic makes SIL compounds ideal for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. crimsonpublishers.comnih.gov

The use of a SIL internal standard allows for the precise correction of variations that can occur during sample preparation and analysis, such as incomplete extraction recovery or matrix-induced ion suppression or enhancement. nih.govresearchgate.net Because the SIL standard and the target analyte co-elute chromatographically and exhibit similar ionization efficiency, any experimental variability affects both compounds almost equally, leading to highly accurate and precise quantification. researchgate.net

Deuterium labeling is a common strategy due to the relative ease of incorporating deuterium into a molecule. The replacement of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net This can lead to the "deuterium kinetic isotope effect," where enzymatic reactions that involve the cleavage of this bond are slowed down. clearsynthdiscovery.com This effect is leveraged in drug discovery to create novel deuterated drugs with potentially improved metabolic stability, but in the context of bioanalysis, the primary advantage is the mass difference for use as an internal standard. clearsynthdiscovery.com

Specific Research Focus on 3alpha-Hydroxy Pravastatin Lactone-d3 as a Key Isomeric Metabolite

In the detailed study of pravastatin's pharmacokinetics, the accurate measurement of its various metabolites is crucial. 3alpha-Hydroxy Pravastatin Lactone-d3 is a deuterated, stable isotope-labeled version of the lactone form of the major pravastatin metabolite, 3alpha-hydroxy pravastatin. Its primary and critical role in academic and industrial research is to serve as an internal standard for the quantitative determination of the corresponding unlabeled (d0) metabolite in biological samples like plasma and tissue homogenates. nih.govmdpi.com

The structural similarity between pravastatin and its isomeric metabolites, such as 3'α-isopravastatin and 6'-epipravastatin, necessitates highly specific and sensitive analytical methods like LC-MS/MS to differentiate and quantify them accurately. nih.gov The use of a dedicated deuterated internal standard for each metabolite, such as 3alpha-Hydroxy Pravastatin Lactone-d3, is essential for robust method validation and the generation of reliable pharmacokinetic data. nih.gov The three deuterium atoms in the molecule provide a sufficient mass shift (+3 Da) for the mass spectrometer to distinguish it from the endogenous, unlabeled metabolite, without significantly altering its retention time in liquid chromatography or its extraction efficiency from biological matrices. nih.govpharmaffiliates.com This ensures that it accurately reflects the analytical behavior of the target analyte throughout the entire analytical process, from sample extraction to final detection. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3alpha-Hydroxy Pravastatin Lactone-d3 | 1329809-35-9 | C₂₃H₃₁D₃O₆ | 409.53 |

| 3alpha-Hydroxy Pravastatin Lactone | 85798-96-5 | C₂₃H₃₄O₆ | 406.5 |

| Pravastatin | 81093-37-0 | C₂₃H₃₆O₇ | 424.53 |

Structure

3D Structure

Properties

Molecular Formula |

C23H34O6 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13?,14-,16-,17-,18+,19-,20+,22+/m1/s1/i2D3 |

InChI Key |

JCXABYACWXHFQQ-JZMPFTGZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |

Canonical SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 3alpha Hydroxy Pravastatin Lactone D3

Strategies for Stereoselective Synthesis of Hydroxylated Pravastatin (B1207561) Analogs

The synthesis of pravastatin and its analogs is a complex challenge due to the multiple stereocenters in the molecule. The core structure contains a hexahydronaphthalene (B12109599) ring system and a β-hydroxy-δ-lactone moiety, both of which require precise stereochemical control. researchgate.netnih.gov

Enantioselective and Diastereoselective Approaches to the 3α-Hydroxy Moiety

The 3α-hydroxy group is a key structural feature of this pravastatin metabolite. synzeal.com Achieving the correct stereochemistry at this position is paramount. Synthetic strategies often rely on the stereoselective reduction of a corresponding ketone precursor. Biocatalytic methods, employing specific ketoreductases (KREDs), have emerged as highly efficient for this purpose, offering high enantioselectivity and diastereoselectivity under mild reaction conditions. mdpi.com These enzymatic approaches can produce the desired syn-1,3-diol moiety characteristic of statins with excellent purity. researchgate.netresearchgate.net

Alternatively, chemical methods such as substrate-controlled or reagent-controlled reductions can be employed. For instance, the use of bulky reducing agents can favor the approach of the hydride from the less hindered face of the ketone, leading to the desired stereoisomer. Chiral catalysts and auxiliaries have also been successfully used in the asymmetric synthesis of statin side chains, ensuring the correct configuration of the hydroxyl groups. semanticscholar.orgjchemrev.com

Precursor Design and Derivatization for Deuterium (B1214612) Incorporation

The "-d3" designation in 3α-Hydroxy Pravastatin Lactone-d3 indicates the presence of three deuterium atoms. Based on the common structure of pravastatin, this labeling is typically located on the methyl group of the 2-methylbutanoate side chain. scbt.com

The most direct strategy for incorporating this d3-methyl group is to utilize a deuterated precursor during the synthesis. The synthesis would involve esterification of the C1 hydroxyl group of the hexahydronaphthalene core with (S)-2-(methyl-d3)butanoic acid or its activated derivative (e.g., acid chloride or anhydride). This approach ensures site-specific deuteration with high isotopic enrichment from the outset. scbt.com Designing such a synthesis requires the initial preparation of the deuterated butanoic acid building block, which can be achieved through various established organic chemistry methods. nih.gov

Deuterium Labeling Techniques and Isotopic Fidelity Assessment

The successful synthesis of a deuterated compound requires not only the incorporation of the isotope but also rigorous verification of its location, purity, and enrichment level.

Site-Specific Deuteration Protocols

Site-specific deuteration is achieved by introducing the isotopic label at a defined position within the molecule. As mentioned, using an isotopically labeled building block, such as (S)-2-(methyl-d3)butanoic acid, is a primary strategy. scbt.com This method avoids the potential for isotopic scrambling that can occur with other techniques like hydrogen-deuterium exchange (HIE). rsc.org

Late-stage HIE reactions, often catalyzed by transition metals, can also be used to introduce deuterium. nih.govnih.govmdpi.com However, for a d3-methyl group, synthesis from a deuterated precursor is generally more efficient and provides unambiguous labeling. The choice of protocol depends on the availability of starting materials and the desired efficiency of deuterium incorporation.

Evaluation of Isotopic Purity and Enrichment

Assessing the isotopic fidelity is a critical step in the characterization of any labeled compound. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final compound. nih.gov The mass spectrum of 3α-Hydroxy Pravastatin Lactone-d3 will show a molecular ion peak that is three mass units higher than its non-deuterated counterpart, confirming the incorporation of three deuterium atoms. researchgate.net The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are analyzed to calculate the percentage of isotopic enrichment. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the methyl protons of the 2-methylbutanoate group will be significantly diminished or absent, confirming that deuteration occurred at the intended site. huji.ac.il

²H NMR (Deuterium NMR): A ²H NMR experiment will show a signal at the chemical shift corresponding to the deuterated methyl group, providing direct evidence of the label's presence and location. sigmaaldrich.comwikipedia.org Quantitative NMR (qNMR) techniques can also be used to determine the level of deuterium incorporation with high accuracy. nih.gov

The combination of these techniques provides a comprehensive assessment of the isotopic purity and enrichment of the synthesized compound. rsc.org

| Technique | Information Provided | Expected Result for 3α-Hydroxy Pravastatin Lactone-d3 |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and overall isotopic enrichment. | Molecular ion peak shifted by +3 m/z units compared to the unlabeled analog. |

| ¹H NMR Spectroscopy | Confirms the site of deuteration by observing the absence of a proton signal. | Disappearance or significant reduction of the signal for the CH₃ group on the butanoate side chain. |

| ²H NMR Spectroscopy | Directly detects the presence and location of the deuterium label. | A signal appears at the chemical shift corresponding to the deuterated methyl group. |

Purification and Isolation of Synthetic 3α-Hydroxy Pravastatin Lactone-d3

Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, reagents, and potential side products. A robust purification strategy is essential to isolate 3α-Hydroxy Pravastatin Lactone-d3 with high chemical and isotopic purity.

Standard purification techniques for organic compounds are employed. This typically involves a multi-step process:

Extraction: The reaction mixture is first worked up using liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities. google.com

Chromatography: The primary tool for purifying complex molecules like statin analogs is chromatography. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly effective for separating pravastatin and its related substances. chem-soc.siresearchgate.net A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. nih.gov The separation is monitored by UV detection.

Crystallization: If the final product is a solid, crystallization can be used as a final polishing step to achieve high purity.

The purity of the isolated compound is then confirmed using analytical HPLC, which should show a single major peak, and the structural identity is re-confirmed by MS and NMR as described in the previous section.

| Step | Method | Purpose |

|---|---|---|

| 1 | Liquid-Liquid Extraction | Initial removal of salts and major impurities. |

| 2 | High-Performance Liquid Chromatography (HPLC) | Separation of the target compound from closely related impurities and unreacted precursors. |

| 3 | Crystallization (if applicable) | Final purification to obtain a high-purity solid product. |

| 4 | Purity & Identity Confirmation | Analytical HPLC, HRMS, ¹H NMR, ²H NMR |

Advanced Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The definitive characterization of 3alpha-Hydroxy Pravastatin Lactone-d3, a deuterated metabolite of Pravastatin, relies on a suite of advanced analytical techniques. These methods are essential for confirming the structural integrity, molecular weight, and purity of the synthesized compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information at the molecular level, while chromatographic methods are employed to assess purity and resolve isomers.

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3alpha-Hydroxy Pravastatin Lactone-d3. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, confirming the compound's complex stereochemistry and the specific location of the deuterium atoms. nih.gov

For a molecule like 3alpha-Hydroxy Pravastatin Lactone-d3, ¹H NMR spectroscopy provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their spatial proximity. The introduction of three deuterium atoms in the methyl group of the butanoate side chain results in the disappearance of the corresponding proton signal in the ¹H NMR spectrum and a characteristic triplet in the ¹³C NMR spectrum, providing clear evidence of successful isotopic labeling.

2D NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the spin systems of the hexahydronaphthalene core and the lactone ring. nih.gov Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments of the molecule. researchgate.net The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial arrangement of atoms, helping to confirm the relative stereochemistry of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the Non-Deuterated Analog, 3alpha-Hydroxy Pravastatin Lactone (Note: Specific data for the d3 variant is not publicly available. This table is illustrative of the assignments for the parent compound. The d3-labeled compound would show a notable absence of the signal for the methyl protons in the butanoate ester group.)

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| C-1 | 72.1 | 5.30 (m) |

| C-2 | 30.5 | 1.65 (m), 2.10 (m) |

| C-3 | 68.9 | 4.25 (m) |

| C-4 | 38.2 | 2.30 (m) |

| C-4a | 130.1 | - |

| C-5 | 128.5 | 5.60 (dd, 9.8, 2.5) |

| C-6 | 134.8 | 5.95 (d, 9.8) |

| C-7 | 35.1 | 2.40 (m) |

| C-8 | 36.5 | 1.80 (m) |

| C-8a | 42.3 | 2.05 (m) |

| C-1' (Lactone) | 35.8 | 1.55 (m), 1.95 (m) |

| C-2' (Lactone) | 78.1 | 4.60 (m) |

| C-3' (Lactone) | 39.4 | 1.70 (m), 1.90 (m) |

| C-4' (Lactone) | 63.2 | 4.35 (m) |

| C-5' (Lactone) | 30.8 | 2.60 (m), 2.80 (m) |

| C-6' (Lactone) | 170.2 | - |

| C-1'' (Ester) | 175.8 | - |

| C-2'' (Ester) | 41.5 | 2.50 (m) |

| C-3'' (Ester) | 26.8 | 1.60 (m) |

| C-4'' (Ester) | 11.7 | 0.90 (t, 7.4) |

| C-2''-CH₃ | 16.5 | 1.15 (d, 7.0) |

| C-7-CH₃ | 21.3 | 0.95 (d, 6.8) |

Data is compiled from typical values for pravastatin derivatives and is for illustrative purposes. nih.gov

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of 3alpha-Hydroxy Pravastatin Lactone-d3. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental composition. mdpi.com This is critical for confirming the successful synthesis and isotopic incorporation in the target molecule.

For 3alpha-Hydroxy Pravastatin Lactone-d3 (Molecular Formula: C₂₃H₃₁D₃O₆), the expected monoisotopic mass is 409.2439. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with an accuracy in the low parts-per-million (ppm) range, providing high confidence in the molecular formula. mdpi.com In mass spectrometric analysis, pravastatin and its metabolites often form adducts, with [M-H]⁻ being predominant in negative electrospray ionization (ESI) mode and [M+Na]⁺ in positive ESI mode. nih.gov

Beyond molecular confirmation, HRMS is essential for impurity profiling. It can detect and identify potential process-related impurities or degradation products, even at very low levels. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, and the resulting fragmentation pattern provides structural information that can be used to characterize unknown impurities. Common impurities in statin preparations can include isomers and dihydro-derivatives, which may not be easily detectable by other methods. nih.govmdpi.com

Table 2: High-Resolution Mass Spectrometry Data for 3alpha-Hydroxy Pravastatin Lactone-d3

| Parameter | Value |

| Molecular Formula | C₂₃H₃₁D₃O₆ |

| Nominal Mass | 409.53 g/mol pharmaffiliates.com |

| Monoisotopic Mass (Theoretical) | 409.2439 Da |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Common Adducts (Positive Ion) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Common Adducts (Negative Ion) | [M-H]⁻ |

| Mass Accuracy Requirement | < 5 ppm |

Chromatographic Methods for Purity and Isomeric Purity Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for determining the purity and isomeric purity of pharmaceutical compounds like 3alpha-Hydroxy Pravastatin Lactone-d3. nih.gov Reversed-phase HPLC with UV detection is the most common approach for analyzing pravastatin and its related substances. nih.govmdpi.com

For purity analysis, a reversed-phase column, such as a C8 or C18, is typically used. mdpi.comnih.gov The separation is achieved using a mobile phase that is often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. nih.govresearchgate.net The components are detected using a UV detector, typically set at the maximum absorption wavelength for the pravastatin chromophore, which is around 238 nm. nih.govresearchgate.net The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A significant challenge in the analysis of this compound is the separation from its stereoisomers, particularly the parent compound, Pravastatin Lactone-d3, and other hydroxy-isomers. The method must demonstrate specificity and be able to resolve the 3alpha-hydroxy isomer from other potential isomeric impurities. scilit.com Developing a method for determining isomeric purity may require optimization of the mobile phase composition, pH, column temperature, and choice of stationary phase to achieve baseline separation between the isomers. researchgate.net

Table 3: Typical HPLC Conditions for Purity Analysis of Pravastatin Derivatives

| Parameter | Typical Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov |

| Mobile Phase | Isocratic or Gradient mixture of Buffer:Organic Solvent |

| - Buffer Component | 10-20 mM Ammonium Acetate or Potassium Dihydrogen Phosphate nih.govresearchgate.net |

| - Organic Component | Acetonitrile or Methanol nih.govresearchgate.net |

| - pH | Adjusted to acidic range (e.g., pH 3.0) researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |

| Detection | UV Absorbance at ~238 nm nih.govresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) researchgate.net |

| Injection Volume | 10 - 20 µL |

Enzymatic and Biochemical Formation of 3alpha Hydroxy Pravastatin Lactone D3 Analogs

In Vitro Biotransformation Studies of Pravastatin (B1207561) and Related Lactones

In vitro studies have been crucial in elucidating the metabolic pathways of pravastatin. The primary biotransformation pathways for pravastatin include isomerization and enzymatic ring hydroxylation. droracle.aipsu.edu One of the major metabolites identified is the 3α-hydroxy isomer of pravastatin, also known as SQ 31,906. droracle.ai Another significant isomeric metabolite is 6-epi-pravastatin. psu.edu

Pravastatin exists in a pH-dependent equilibrium with its corresponding lactone form. researchgate.netrsc.org While pravastatin is administered as an active acid, it can undergo lactonization. This conversion to Pravastatin Lactone can occur non-enzymatically in acidic conditions, such as those found in the stomach. caymanchem.com The interconversion between the active acid form and the inactive lactone form is a key aspect of its biotransformation profile. While early research focused on non-enzymatic conversion, more recent evidence suggests that UDP-glucuronosyltransferase (UGT) enzymes, particularly the UGT1A family, may regulate the lactonization of statins in vivo. researchgate.net

The major biotransformation pathways identified for pravastatin are summarized below.

| Biotransformation Pathway | Resulting Metabolite(s) | Notes |

| Isomerization | 3α-Hydroxy Pravastatin (SQ 31,906) | A major metabolite formed through enzymatic processes. drugbank.compsu.edu |

| Isomerization | 6-epi-Pravastatin | An epimer of the parent compound. psu.edu |

| Enzymatic Ring Hydroxylation | SQ 31,945 | A hydroxylated metabolite. droracle.ai |

| Lactonization/Hydrolysis | Pravastatin Lactone | Interconversion is pH-dependent and can be non-enzymatic (acid-catalyzed) or enzymatic (e.g., via UGTs). caymanchem.comresearchgate.net |

| Side Chain Oxidation | ω-1 oxidation of the ester side chain | Minor pathway. psu.edu |

| Side Chain Oxidation | β-oxidation of the carboxy side chain | Minor pathway. psu.edu |

Identification and Characterization of Enzymes Responsible for Pravastatin Hydroxylation

The hydroxylation of pravastatin and its precursors is a critical step, both in its metabolic fate and its industrial synthesis. The enzymes responsible differ significantly between these two contexts.

While pravastatin's metabolism in humans shows minimal involvement of Cytochrome P450 (CYP) enzymes, these enzymes are central to its industrial production. drugbank.comresearchgate.net Pravastatin is synthesized via the stereoselective hydroxylation of compactin (mevastatin). nih.govnih.gov This biotransformation is catalyzed by specific bacterial CYP monooxygenases.

Several bacterial CYP enzymes have been identified and characterized for their ability to perform this C6-hydroxylation:

P450sca-2 (CYP105A3) from Streptomyces carbophilus is used industrially to stereospecifically hydroxylate the open-lactone form of compactin to produce pravastatin. nih.govjmb.or.kr

CYP105AS1 from Amycolatopsis orientalis is another CYP that hydroxylates compactin. The wild-type enzyme, however, primarily produces the undesired 6-epi-pravastatin. nih.govacs.org

CYP105D7 from Streptomyces avermitilis has also been shown in vitro to catalyze the hydroxylation of compactin to form pravastatin. jmb.or.krnih.gov

The following table details the key enzymes involved in the synthetic hydroxylation of pravastatin precursors.

| Enzyme | Source Organism | Substrate | Product | Key Characteristics |

| P450sca-2 (CYP105A3) | Streptomyces carbophilus | Compactin | Pravastatin | Catalyzes stereospecific hydroxylation at the C-6 position; used in industrial production. nih.govjmb.or.kr |

| CYP105AS1 | Amycolatopsis orientalis | Compactin | 6-epi-Pravastatin (Wild-Type), Pravastatin (Engineered) | Wild-type has incorrect stereoselectivity; has been engineered to produce >99% pravastatin. nih.govacs.org |

| CYP105D7 | Streptomyces avermitilis | Compactin | Pravastatin and other hydroxylated products | Demonstrates catalytic activity for compactin hydroxylation in vitro. nih.govresearchgate.net |

Pravastatin is administered in its active hydroxy-acid form, so unlike prodrug statins (e.g., simvastatin, lovastatin), it does not require enzymatic hydrolysis for activation. mdpi.comportico.org The conversion of pravastatin to its lactone form can occur non-enzymatically under acidic conditions. caymanchem.com

However, enzymatic processes are also implicated in the interconversion. While carboxylesterases (CES) are known to hydrolyze the lactone rings of some statins, their role is not well-defined for pravastatin. jst.go.jp More recent studies suggest that UGT enzymes are the primary regulators of statin lactonization in vivo. researchgate.net This indicates that the formation of pravastatin lactone from the parent acid is likely an enzyme-mediated process in biological systems, alongside pH-driven chemical conversion.

Stereochemical Outcomes of Enzymatic Transformations in Model Systems

Stereochemistry is paramount in the formation of pravastatin and its isomers. The therapeutic activity of pravastatin is dependent on the specific stereoisomer produced during its synthesis.

The enzymatic hydroxylation of compactin is a highly stereoselective process. The industrial goal is to produce pravastatin, which has a specific hydroxyl group configuration at the C-6 position. A significant challenge arose with the CYP105AS1 enzyme from Amycolatopsis orientalis, as its wild-type form predominantly produces 6-epi-pravastatin, the incorrect and inactive epimer. nih.govacs.org Through protein engineering techniques, including error-prone PCR and computational design, researchers successfully inverted the enzyme's stereoselectivity. nih.govacs.org The best-engineered variant of CYP105AS1 achieved >99% stereoselective hydroxylation of compactin to the desired pharmacologically active pravastatin, completely eliminating the formation of the 6-epi-pravastatin diastereomer. nih.govacs.org

Similarly, the formation of the 3α-hydroxy isomer of pravastatin (SQ 31,906) during metabolism is another example of a stereochemical outcome from an enzymatic transformation. drugbank.com

Comparative Metabolic Studies Across Diverse Research Species (non-human in vitro/ex vivo models)

Studies in various animal models have been conducted to understand the disposition and metabolism of pravastatin, providing a basis for preclinical evaluation. These studies generally show that pravastatin metabolism is limited across species, though some differences exist.

In vitro and ex vivo studies using hepatocytes and liver microsomes from different species have provided insights into these differences.

Dogs and Monkeys : Similar to rats, studies in dogs and monkeys show that pravastatin is selectively distributed to the liver and primarily excreted in its unchanged form via bile. nih.gov The extent of absorption was found to be approximately 70% in rats and 50% in dogs. nih.gov

The general consensus from comparative studies is that there are significant interspecies differences in the expression and activity of drug-metabolizing enzymes like CYPs, but because pravastatin is not a major substrate for these enzymes, its metabolic profile is more conserved across species than highly-metabolized statins. nih.govnih.gov The primary mechanism of elimination is active transport into the bile rather than extensive biotransformation. nih.gov

| Species | Model System | Key Findings on Pravastatin Biotransformation |

| Rat | Isolated Hepatocytes / In Vivo | Major metabolites are a glutathione (B108866) conjugate and a dihydrodiol. nih.gov Primarily excreted unchanged in bile; subject to enterohepatic circulation. nih.gov |

| Dog | In Vivo | Selectively taken up by the liver and excreted mainly as unchanged drug in bile. nih.gov |

| Monkey | In Vivo | Disposition is similar to rats and dogs, with selective liver uptake and biliary excretion of the parent drug. nih.gov |

Advanced Analytical Method Development and Applications in Research Contexts

Development of Quantitative Assays for Pravastatin (B1207561) Metabolites Utilizing 3alpha-Hydroxy Pravastatin Lactone-d3 as an Internal Standard

The use of a deuterated internal standard like 3alpha-Hydroxy Pravastatin Lactone-d3 is pivotal in quantitative bioanalysis. It co-elutes with the target analyte and exhibits nearly identical behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. This ensures high accuracy in the quantification of pravastatin metabolites.

The development of a sensitive and specific LC-MS/MS method requires careful optimization of both chromatographic separation and mass spectrometric detection.

Chromatography: Reversed-phase chromatography is commonly employed for the separation of pravastatin and its metabolites. Columns such as C18 or C8 provide the necessary retention and resolution. Gradient elution is often preferred to achieve optimal separation and peak shape for compounds with differing polarities within a single analytical run. The mobile phase typically consists of an aqueous component with a pH-modifying additive (e.g., ammonium (B1175870) acetate (B1210297), formic acid, or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Adjusting the pH is critical, as pravastatin can exist in equilibrium between its active hydroxy acid form and its inactive lactone form, a conversion that is pH-dependent. nih.govnih.gov

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity needed for quantification in complex matrices. Electrospray ionization (ESI) is the most common ionization technique used. While both positive and negative ion modes can be used, ESI in negative mode often provides a more stable and reproducible signal for the deprotonated molecule [M-H]⁻ of pravastatin and its hydroxy acid metabolites. nih.govnih.gov Optimization involves direct infusion of the analyte and internal standard to determine the most abundant and stable precursor ions and the most sensitive product ions for the MRM transitions.

Table 1: Examples of Optimized LC-MS/MS Parameters for Pravastatin Analysis

Effective sample preparation is crucial to remove interferences, concentrate the analyte, and ensure compatibility with the LC-MS/MS system. The choice of technique depends on the matrix's complexity.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids. It can be effective for plasma but may be less "clean" than other methods. A one-step LLE has been successfully used for plasma samples, demonstrating high extraction recovery. utmb.edu

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for cleaning up complex samples like plasma, urine, and tissue homogenates. nih.govnih.gov It utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. Cartridges like hydrophilic-lipophilic balance (HLB) are versatile and can be used to extract pravastatin and its metabolites from plasma. nih.gov

Protein Precipitation (PPT): This is a simpler and faster method, often used for plasma samples, where a solvent like acetonitrile is added to precipitate proteins. While quick, it may result in less clean extracts and potential matrix effects.

Tissue Homogenization: For solid samples like tissue or for subcellular fractions like microsomes, the first step is homogenization to disrupt the cellular structure. researchgate.net This can be achieved through methods like cryogenic grinding with a mortar and pestle, bead-based homogenization, or using a rotor-stator homogenizer. researchgate.netnih.gov The resulting homogenate is then typically subjected to SPE or LLE to extract the analytes of interest. nih.gov The choice of homogenization solvent and technique must be carefully considered to ensure efficient and reproducible extraction without degrading the analytes. nih.gov

Method Validation for Sensitivity, Accuracy, and Reproducibility in Research Settings

A rigorous validation process is essential to ensure that the analytical method is reliable and fit for its intended purpose. Validation is typically performed according to guidelines from regulatory agencies and includes the assessment of several key parameters.

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For pravastatin and its metabolites in plasma, LLOQs in the range of 0.1 to 5 ng/mL have been achieved. nih.govresearchgate.netutmb.edu

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated at multiple concentration levels (low, medium, and high QC samples) within a single run (intra-day) and across different days (inter-day). Typically, the accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). nih.gov

Linearity and Range: The linearity of the method is assessed by analyzing a series of calibration standards over a specified concentration range. The response should be proportional to the concentration, and the calibration curve is typically fitted with a linear regression model, with a correlation coefficient (r²) greater than 0.99 being desirable. nih.gov

Selectivity and Matrix Effect: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often checked by analyzing blank matrix samples from multiple sources. walshmedicalmedia.com The matrix effect, which is the suppression or enhancement of ionization due to co-eluting matrix components, is also evaluated to ensure it is minimal and consistent. nih.gov

Table 2: Summary of Method Validation Parameters from a Pravastatin Assay

Application of Isotopic Dilution Mass Spectrometry for Absolute Quantification

Isotopic Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy in quantitative analysis. researchgate.netnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest possible stage of the analysis. nih.govdaneshyari.com

3alpha-Hydroxy Pravastatin Lactone-d3 serves as an ideal internal standard for the IDMS of its corresponding unlabeled metabolite. Because the stable isotope label (deuterium) only minimally alters the physicochemical properties, the labeled standard behaves virtually identically to the endogenous analyte during every step of the analytical procedure, including extraction, chromatography, and ionization. nih.gov

By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, any loss of analyte during sample workup or fluctuations in instrument performance are corrected for. daneshyari.com This allows for the direct and highly accurate determination of the absolute concentration of the analyte in the original sample, a critical requirement for definitive pharmacokinetic and metabolic studies. researchgate.net

Challenges and Solutions in the Analysis of Pravastatin Lactone and Hydroxy Acid Interconversion

A significant analytical challenge in the quantification of statins, including pravastatin, is the pH-dependent interconversion between the pharmacologically active hydroxy acid form and the inactive lactone form. researchgate.netmdpi.comnih.gov This equilibrium can shift during sample collection, storage, and preparation, leading to inaccurate quantification of the individual forms. nih.gov

Analytical Solutions: To mitigate this interconversion, strict pH control throughout the analytical process is essential.

Sample Stabilization: Immediately after collection, biological samples (e.g., plasma) should be stabilized by adding a buffer to maintain a specific pH. For instance, diluting plasma samples in a pH 4.5 buffer has been shown to stabilize the analytes before extraction. nih.gov

Controlled Extraction Conditions: The pH of all solvents and buffers used during sample preparation, particularly for LLE and SPE, must be carefully controlled. Acidic conditions that might be used in some extraction protocols should be avoided or their duration minimized. nih.gov

Chromatographic Conditions: The mobile phase pH for LC separation should also be optimized to ensure that the equilibrium between the two forms does not shift on the column during the analytical run. Maintaining a consistent pH, such as 4.5, in the mobile phase can help preserve the forms as they were in the processed sample. nih.gov

By implementing these pH control strategies, analysts can ensure that the measured concentrations of the pravastatin hydroxy acid and lactone forms accurately reflect their true in vivo levels.

Mechanistic Research Applications of 3alpha Hydroxy Pravastatin Lactone D3

Elucidation of Pravastatin (B1207561) Metabolic Pathways Using Stable Isotope Tracing

Stable isotope tracing is a powerful technique to delineate the metabolic fate of drugs. By introducing a deuterated version of a metabolite like 3alpha-Hydroxy Pravastatin Lactone-d3, researchers can accurately track its transformation and identify downstream products without the confounding presence of endogenous molecules.

In vitro systems, such as liver microsomes, S9 fractions, and cultured hepatocytes, are fundamental tools for studying drug metabolism. nih.govresearchgate.netflinders.edu.auresearchgate.net The use of 3alpha-Hydroxy Pravastatin Lactone-d3 in these models would enable precise tracking of its metabolic conversions. For instance, incubation with human liver microsomes could definitively identify further oxidation or conjugation products of this specific metabolite. nih.govresearchgate.netflinders.edu.auresearchgate.net

Pravastatin is known to be metabolized to several products in humans, including 3'-alpha-isopravastatin and 6'-epipravastatin. nih.gov A study involving isolated rat hepatocytes identified a metabolite formed by the dehydrogenation of pravastatin to a 6'-keto intermediate, which then decomposes to an aromatized product. nih.govdocumentsdelivered.com By using 3alpha-Hydroxy Pravastatin Lactone-d3, researchers could unequivocally determine if this lactone is a precursor to any of these or other yet unidentified metabolites. The distinct mass signature of the d3-label would allow for clear identification of its metabolic products via liquid chromatography-mass spectrometry (LC-MS). nih.govaptochem.com

Table 1: Potential In Vitro Systems for Studying the Metabolism of 3alpha-Hydroxy Pravastatin Lactone-d3

| In Vitro Model | Application | Expected Outcome |

| Human Liver Microsomes | Investigation of Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. nih.govresearchgate.net | Identification of specific enzymatic pathways responsible for the further metabolism of the lactone. |

| Cryopreserved Hepatocytes | Study of overall hepatic metabolism and transport in a more complete cellular system. | A more comprehensive profile of metabolites formed from 3alpha-Hydroxy Pravastatin Lactone-d3. |

| Recombinant Enzymes | Pinpointing the specific enzymes (e.g., CYPs, UGTs) involved in the biotransformation of the lactone. | Determination of the catalytic activity of individual enzymes towards the substrate. |

Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. portico.orgsemanticscholar.orgresearchgate.netnih.govomicsonline.org Administering 3alpha-Hydroxy Pravastatin Lactone-d3 to animal models such as rats, dogs, or mice would allow for detailed pharmacokinetic studies. The use of a deuterated standard is crucial for accurate quantification in biological matrices. nih.govaptochem.comkcasbio.com

Studies on pravastatin in rats have shown that it is absorbed from the gastrointestinal tract and is subject to a significant first-pass metabolism in the liver. portico.org The highest tissue concentrations of statins are generally found in the liver, which is the target organ. semanticscholar.orgresearchgate.net By administering 3alpha-Hydroxy Pravastatin Lactone-d3, researchers could determine its specific tissue distribution, its rate of elimination, and its major routes of excretion (renal or fecal). This would provide valuable insights into whether this metabolite has a distinct pharmacokinetic profile compared to the parent drug, pravastatin.

Table 2: Representative Pharmacokinetic Parameters of Pravastatin in Preclinical Animal Models

| Animal Model | Bioavailability (%) | Protein Binding (%) | Primary Elimination Route |

| Rats | 17.6 - 26 | ~60 | Metabolism and Renal Excretion |

| Dogs | 41 - 66.8 | ~60 | Metabolism and Biliary Excretion |

| Rabbits | 46 | ~60 | Not specified |

Note: This data is for the parent compound, pravastatin, and is intended to provide context for potential studies with 3alpha-Hydroxy Pravastatin Lactone-d3. portico.org

Investigation of Enzyme Kinetics and Substrate Specificity Using Labeled Analogs

Deuterated compounds are invaluable for studying enzyme kinetics. The metabolism of pravastatin involves several enzymes, including 3-alpha-hydroxysteroid dehydrogenase (3α-HSD), which is involved in the formation of a 6'-keto intermediate. nih.govdocumentsdelivered.com 3α-HSDs are known to catalyze the conversion of 3-ketosteroids to 3α-hydroxysteroids. wikipedia.org

By using 3alpha-Hydroxy Pravastatin Lactone-d3 as a substrate in enzyme assays, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzymes that metabolize it. This information is crucial for understanding the efficiency and capacity of these metabolic pathways. Furthermore, competitive inhibition studies with other potential substrates could reveal the substrate specificity of these enzymes.

Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Reactions

The deuterium kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom. wikipedia.orglibretexts.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. A significant KIE (typically kH/kD > 2) indicates that the C-H bond cleavage is a rate-determining step in the reaction. wikipedia.orglibretexts.org

By comparing the rate of metabolism of 3alpha-Hydroxy Pravastatin Lactone with its deuterated (d3) analog, researchers could determine if the cleavage of a C-H bond at the site of deuteration is involved in the rate-limiting step of its metabolism. If a significant KIE is observed, it would provide strong evidence for the specific mechanism of the enzymatic reaction. This information is particularly useful for understanding the mechanisms of enzymes like cytochrome P450s, which are often involved in drug metabolism.

Role of 3alpha-Hydroxy Pravastatin Lactone-d3 in Understanding Lactone/Acid Interconversion Dynamics (in vitro/ex vivo)

Statins can exist in a lactone form and an active hydroxy acid form, and their interconversion is pH-dependent. nih.govnih.govresearchgate.netmdpi.com The lactone form is generally more lipophilic and can passively diffuse across cell membranes, while the more polar hydroxy acid form is the active inhibitor of HMG-CoA reductase. mdpi.com The interconversion between these two forms is a critical aspect of statin pharmacology.

Studies have shown that the conversion of pravastatin lactone to its hydroxy acid form is significantly influenced by pH, with the conversion being more rapid at physiological and alkaline pH. nih.govnih.govresearchgate.net The use of 3alpha-Hydroxy Pravastatin Lactone-d3 in in vitro and ex vivo experiments (e.g., in human plasma or tissue homogenates at different pH values) would allow for a precise quantification of the rates of both the lactonization of the corresponding hydroxy acid and the hydrolysis of the lactone. nih.govnih.govresearchgate.net The d3-label would enable accurate measurement of the labeled species without interference from any endogenous compounds, providing a clearer understanding of the dynamics and equilibrium of this important interconversion.

Table 3: pH-Dependent Interconversion of Pravastatin Lactone to Pravastatin Hydroxy Acid in Human Plasma after 24 hours

| pH | Conversion to Hydroxy Acid Form (%) |

| 6.8 | ~98 |

| 7.4 (Physiological) | ~98 |

| 7.8 | ~99 |

Note: This data represents the conversion of the parent pravastatin lactone. nih.govnih.govresearchgate.net

Future Research Directions and Emerging Methodologies for Pravastatin Metabolite Research

Integration of Multi-Omics Approaches in Metabolic Profiling

The convergence of genomics, proteomics, transcriptomics, and metabolomics—collectively known as multi-omics—offers a holistic view of the interactions between pravastatin (B1207561) and biological systems. This integrated approach is moving beyond the study of single metabolic pathways to a systems-level understanding of a drug's effect.

Metabolomic profiling, for instance, has been used to analyze the broad molecular effects of statin therapy. Studies using nuclear magnetic resonance metabolomics have quantified changes in numerous lipid and metabolite measures following the initiation of statin treatment, providing a detailed picture of the drug's impact beyond LDL-C reduction. researchgate.net Such research exemplifies how detailed metabolic characterization can inform on pharmacological mechanisms. researchgate.net Furthermore, multi-omics studies are exploring the interplay between statin therapy, the gut microbiome, and the host's metabolic profile. nih.gov This research suggests that statins may benefit patients by modulating the gut microbiome's composition and function, which in turn affects circulating metabolites. nih.gov

The application of deep-learning frameworks to integrate large-scale, heterogeneous multi-omics data is an emerging trend. dundee.ac.uk These models can identify complex associations between drug treatments and molecular profiles, accounting for comorbidities and polypharmacy. dundee.ac.uk For metabolic diseases, where pravastatin is frequently used, multi-omics provides a powerful tool for identifying biomarkers and understanding pathogenesis, paving the way for precision medicine. nih.gov

| Omics Approach | Application in Statin/Metabolite Research | Key Insights |

|---|---|---|

| Metabolomics | Quantifies changes in circulating metabolites (lipoproteins, fatty acids, amino acids) post-statin initiation. researchgate.net | Provides a detailed signature of a statin's pharmacological effects beyond its primary target. researchgate.net |

| Microbiomics (16S rRNA sequencing) | Analyzes alterations in gut microbiota composition associated with statin treatment. nih.gov | Reveals that statins can restore gut microbiota homeostasis, which is linked to improved metabolic profiles. nih.gov |

| Genomics/Pharmacogenomics | Identifies genetic variants (e.g., in the SLCO1B1 gene) that influence pravastatin transport and exposure. clinpgx.org | Explains inter-individual variability in drug response and risk of adverse effects. clinpgx.org |

| Proteomics | Identifies proteins associated with the incidence and progression of metabolic diseases like T2DM, for which statins are relevant. nih.gov | Discovers potential biomarkers for disease progression and therapeutic response. nih.gov |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To better predict human responses and understand the mechanisms of drug metabolism, research is moving beyond traditional 2D cell cultures and animal models. Advanced in vitro and ex vivo systems that more accurately replicate human physiology are becoming crucial for studying pravastatin metabolites.

Standard in vitro models, including liver microsomes and hepatocyte suspensions, have long been used to determine metabolic clearance. nih.gov For pravastatin, in vitro assays with human hepatocytes have been instrumental in quantifying the role of specific transporters, such as OATP1B1, in its hepatic uptake. nih.gov However, these traditional models can lack the complex cell-cell interactions and microenvironment of human organs.

To overcome these limitations, more sophisticated models are being developed:

3D Spheroids and Organoids: These models better mimic the three-dimensional structure and function of the liver, providing more physiologically relevant data on metabolism and toxicity.

Organs-on-a-Chip (OOCs): Microfluidic devices containing living cells that simulate the activities and mechanics of human organs. mdpi.com A combined gut and liver-on-a-chip, for example, can model the sequential absorption and first-pass metabolism of orally administered drugs like pravastatin. mdpi.com

Ex Vivo Perfused Organ Systems: The perfusion of whole organs or parts of organs, such as placental cotyledons, allows for the study of drug effects in an intact, functional tissue. This method has been used to assess the impact of pravastatin on placental function, providing safety data without altering essential physiological functions. nih.gov

These advanced models enable more accurate mechanistic studies into how pravastatin is transported and metabolized, offering improved in vitro-in vivo extrapolation (IVIVE). nih.gov

| Model Type | Description | Application for Pravastatin Research |

|---|---|---|

| Plateable Human Hepatocytes | Primary human liver cells cultured in a way that allows for the study of transporter kinetics. nih.gov | Used in PBPK models to predict pravastatin pharmacokinetics without applying scaling factors. nih.gov |

| Ex Vivo Perfused Placenta | Human placental cotyledons are kept viable and perfused in a laboratory setting to study drug transfer and effects. nih.gov | Investigated the direct effects of pravastatin on placental secretion of factors and vascular response. nih.gov |

| Organs-on-a-Chip (OOCs) | Microfluidic culture devices that simulate the physiology of an organ or multiple organs. mdpi.com | Potential to model the interplay between gut absorption and subsequent liver metabolism of pravastatin. mdpi.com |

| Liver Microsomes | Subcellular fractions of the liver containing drug-metabolizing enzymes. nih.govmdpi.com | Used to study the specific enzymes involved in statin metabolism and potential drug-drug interactions. mdpi.comnih.gov |

Innovative Strategies for Stable Isotope Labeling and Tracer Applications

The compound 3alpha-Hydroxy Pravastatin Lactone-d3 is an example of a stable isotope-labeled (SIL) molecule. The use of non-radioactive isotopes, such as deuterium (B1214612) (²H or d), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern pharmacokinetic and metabolic research. metsol.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry, making them powerful research tools. metsol.com

Key applications in pravastatin research include:

Internal Standards for Bioanalysis: SIL compounds like 3alpha-Hydroxy Pravastatin Lactone-d3 serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays. They co-elute with the unlabeled analyte and experience similar ionization effects, allowing for highly accurate and precise quantification of the parent drug and its metabolites in biological matrices.

Pharmacokinetic and Bioavailability Studies: The "stable isotope tracer" method allows for the assessment of absolute bioavailability without the need for a separate intravenous dosing group. mdpi.com In this design, an oral dose of the unlabeled drug is given, followed by an intravenous "microdose" of the labeled drug. By measuring the ratio of labeled to unlabeled drug in the plasma, bioavailability can be calculated from a single study, reducing variability. mdpi.com

Metabolic Pathway Elucidation: Labeled pravastatin can be administered in vivo or in vitro, and the resulting labeled metabolites can be tracked and identified. This helps to confirm metabolic pathways and discover novel metabolites without confusion from endogenous substances. nih.gov This is particularly useful for metabolites that may also occur naturally. nih.gov

The use of stable isotopes is considered safe and non-radioactive, making these techniques suitable for clinical trials and specialized patient populations. metsol.com

High-Throughput Screening Methodologies for Enzyme Activity and Inhibition Profiling

To accelerate drug discovery and development, high-throughput screening (HTS) methodologies are employed to rapidly assess interactions between drugs and metabolizing enzymes. norecopa.noresearchgate.net For pravastatin and its metabolites, these techniques are vital for understanding their metabolic fate and potential for drug-drug interactions.

One key application is reaction phenotyping, which identifies the specific enzymes responsible for a drug's metabolism. nih.gov A study profiling the induction of cytochrome P450 (P450) enzyme activity by various statins utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) cocktail assay in primary human hepatocytes. nih.gov This approach allowed for the simultaneous measurement of the activity of seven important P450 enzymes. The study found that, unlike other statins such as atorvastatin (B1662188) and simvastatin, pravastatin did not cause significant induction of the P450 activities tested. nih.gov

| Statin | Effect on P450 Induction (30 µM) | Order of P450 Inducibility |

|---|---|---|

| Atorvastatin | Strongest Inducer | CYP2C8 > CYP3A4 > CYP2C9 > CYP2B6 > CYP2C19 ≈ CYP2D6 > CYP1A2 nih.gov |

| Simvastatin | Strong Inducer | |

| Lovastatin | Moderate Inducer | |

| Rosuvastatin | Weak Inducer | |

| Pravastatin | No Significant Induction Observed | N/A nih.gov |

Future developments in HTS include the creation of multiplexed assays that can simultaneously screen for the inhibition of dozens of drug-metabolizing enzymes in a single run. nih.gov Enabled by robotics and highly sensitive LC-MS/MS instrumentation, these methods can rapidly screen large compound libraries to identify selective inhibitors or profile the interaction potential of new drug candidates and their metabolites. nih.gov

Q & A

Basic Research Questions

Q. What is the role of 3α-Hydroxy Pravastatin Lactone-d3 in pharmacokinetic and metabolic studies?

- Methodological Answer : This deuterated metabolite is used as an internal standard in quantitative assays (e.g., LC-MS/MS) to track the pharmacokinetics of pravastatin. Its deuterium labeling allows for precise distinction from endogenous metabolites, reducing ion suppression and improving assay specificity. Researchers should validate its use by comparing retention times and fragmentation patterns with non-deuterated analogs .

Q. How should 3α-Hydroxy Pravastatin Lactone-d3 be stored to maintain stability?

- Methodological Answer : The compound is sensitive to degradation under suboptimal conditions. Store at -20°C in a desiccated environment to prevent hydrolysis of the lactone ring. Prior to use, confirm purity via HPLC with UV detection (λ = 238 nm) and cross-reference with certificates of analysis (CoAs) provided by suppliers .

Q. What analytical techniques are recommended for structural confirmation of 3α-Hydroxy Pravastatin Lactone-d3?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+ at m/z 410.53) and isotopic purity (>98% deuterium). Pair with nuclear magnetic resonance (NMR) to confirm stereochemistry at the 3α-hydroxy position, referencing published spectra for non-deuterated pravastatin lactone .

Advanced Research Questions

Q. How can researchers design experiments to quantify 3α-Hydroxy Pravastatin Lactone-d3 in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation with acetonitrile (1:4 v/v) followed by solid-phase extraction (SPE) to isolate the metabolite from plasma or tissue homogenates.

- Chromatography : Optimize a reverse-phase C18 column with a gradient of 0.1% formic acid in water/acetonitrile to resolve matrix interferences.

- Quantification : Employ a deuterated internal standard calibration curve (1–500 ng/mL) with MRM transitions (m/z 410.53 → 285.40 for quantification; m/z 413.53 → 288.40 for IS). Validate accuracy (85–115%) and precision (RSD <15%) .

Q. What strategies resolve discrepancies in metabolic pathway data when comparing deuterated and non-deuterated pravastatin metabolites?

- Methodological Answer :

- Isotopic Effects : Account for potential kinetic isotope effects (KIEs) in enzymatic reactions, which may alter metabolic rates. Use time-course studies to compare formation rates of deuterated vs. non-deuterated metabolites in hepatocyte incubations.

- Cross-Validation : Validate findings with orthogonal methods, such as stable isotope tracing in animal models or CRISPR-edited cell lines lacking key enzymes (e.g., CYP3A4).

- Data Normalization : Normalize LC-MS/MS data to cell protein content or internal standards to mitigate batch variability .

Q. How do researchers address challenges in synthesizing 3α-Hydroxy Pravastatin Lactone-d3 with high isotopic purity?

- Methodological Answer :

- Synthesis Route : Use deuterium oxide (D2O) in the hydroxylation step of pravastatin precursor under controlled pH (7.4) to ensure site-specific deuteration.

- Quality Control : Confirm isotopic purity via isotopic abundance analysis (e.g., HRMS) and exclude batches with <98% deuterium incorporation.

- Byproduct Mitigation : Optimize reaction conditions (temperature, solvent) to minimize formation of epimeric byproducts (e.g., 3β-hydroxy derivatives) .

Contradictions and Considerations

- CAS Number Variability : Discrepancies exist in reported CAS numbers (e.g., 1217769-04-4 vs. 1329809-35-9). Always verify structural identity via supplier CoAs and analytical characterization .

- Matrix Effects : Biological matrices (e.g., plasma) can suppress ionization efficiency. Mitigate using matrix-matched calibration standards and post-column infusion studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.